molecular formula C15H10BrNO B1293256 2-(2-Bromophenyl)-2'-cyanoacetophenone CAS No. 898784-09-3

2-(2-Bromophenyl)-2'-cyanoacetophenone

Cat. No.: B1293256
CAS No.: 898784-09-3
M. Wt: 300.15 g/mol
InChI Key: RQVORDZXQUNEHT-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2’-cyanoacetophenone is an organic compound that belongs to the class of aromatic ketones It features a bromine atom attached to the phenyl ring and a cyano group attached to the acetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2’-cyanoacetophenone typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: The reaction of 2-bromobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-bromoacetophenone.

    Reduction: The reduction of the nitro group to an amino group using a reducing agent such as tin and hydrochloric acid.

    Diazotization and Sandmeyer Reaction: The conversion of the amino group to a cyano group via diazotization followed by the Sandmeyer reaction using copper(I) cyanide.

Industrial Production Methods

Industrial production methods for 2-(2-Bromophenyl)-2’-cyanoacetophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2’-cyanoacetophenone undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under appropriate conditions.

    Nucleophilic Addition: The carbonyl group in the acetophenone moiety can undergo nucleophilic addition reactions with nucleophiles such as Grignard reagents.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and catalysts like iron(III) chloride.

    Nucleophilic Addition: Grignard reagents (RMgX) and solvents like diethyl ether.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Electrophilic Aromatic Substitution: Substituted aromatic compounds.

    Nucleophilic Addition: Alcohols or other addition products.

    Reduction: Amines.

Scientific Research Applications

2-(2-Bromophenyl)-2’-cyanoacetophenone has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2’-cyanoacetophenone involves its interaction with various molecular targets. The bromine atom and cyano group can participate in electrophilic and nucleophilic reactions, respectively, influencing the reactivity and binding affinity of the compound. The pathways involved include:

    Electrophilic Attack: The bromine atom can undergo electrophilic substitution, affecting the aromatic ring’s reactivity.

    Nucleophilic Attack: The cyano group can be targeted by nucleophiles, leading to the formation of new bonds and functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacetophenone: Lacks the cyano group, making it less versatile in certain reactions.

    2-Cyanoacetophenone: Lacks the bromine atom, affecting its reactivity in electrophilic aromatic substitution.

    2-(2-Chlorophenyl)-2’-cyanoacetophenone: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

2-(2-Bromophenyl)-2’-cyanoacetophenone is unique due to the presence of both bromine and cyano groups, which provide a combination of electrophilic and nucleophilic sites. This dual functionality makes it a valuable compound in various chemical reactions and applications.

Properties

IUPAC Name

2-[2-(2-bromophenyl)acetyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO/c16-14-8-4-2-5-11(14)9-15(18)13-7-3-1-6-12(13)10-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVORDZXQUNEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642306
Record name 2-[(2-Bromophenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-09-3
Record name 2-[2-(2-Bromophenyl)acetyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Bromophenyl)acetyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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